molecular formula C3H3N9O B11715387 Bis(1H-tetrazole-5-yl)methanone oxime

Bis(1H-tetrazole-5-yl)methanone oxime

Cat. No.: B11715387
M. Wt: 181.12 g/mol
InChI Key: TXRZKHCSOAABIP-UHFFFAOYSA-N
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Description

Bis(1H-tetrazole-5-yl)methanone oxime is a nitrogen-rich energetic compound known for its high thermal stability and significant nitrogen content.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(1H-tetrazole-5-yl)methanone oxime can be synthesized from inexpensive starting materials through a series of chemical reactions. The synthesis involves the reaction of 1H-tetrazole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by further reactions to form the desired oxime .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bis(1H-tetrazole-5-yl)methanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .

Major Products

The major products formed from these reactions include nitrogen oxides, amines, and substituted tetrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(1H-tetrazole-5-yl)methanone oxime has several scientific research applications:

Mechanism of Action

The mechanism by which Bis(1H-tetrazole-5-yl)methanone oxime exerts its effects involves the release of nitrogen gas upon decomposition. This release of gas contributes to the compound’s energetic properties, making it useful in applications requiring rapid gas generation. The molecular targets and pathways involved in its action are primarily related to its ability to undergo rapid decomposition and release energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(1H-tetrazole-5-yl)methanone oxime is unique due to its high nitrogen content and excellent thermal stability. These properties make it a valuable compound for applications in energetic materials, where stability and high energy release are crucial .

Properties

Molecular Formula

C3H3N9O

Molecular Weight

181.12 g/mol

IUPAC Name

N-[bis(2H-tetrazol-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C3H3N9O/c13-8-1(2-4-9-10-5-2)3-6-11-12-7-3/h13H,(H,4,5,9,10)(H,6,7,11,12)

InChI Key

TXRZKHCSOAABIP-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=N1)C(=NO)C2=NNN=N2

Origin of Product

United States

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